molecular formula C8H18Cl2N2O B13909756 (4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride

(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride

Cat. No.: B13909756
M. Wt: 229.14 g/mol
InChI Key: RROGISZAZFVOEA-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-2-Oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride (CAS 2170266-07-4) is a spirocyclic amine derivative with a molecular formula of C₈H₁₆Cl₂N₂O and a molecular weight of 229.15 g/mol. It is characterized by a 2-oxa-8-azaspiro[4.5]decane backbone, where the oxygen and nitrogen atoms occupy distinct positions in the spirocyclic system. The compound is primarily utilized in pharmaceutical research, particularly as a building block for small-molecule inhibitors targeting proteins like SHP2 . It is typically stored at 2–8°C under argon to ensure stability and has a purity >98% .

Properties

Molecular Formula

C8H18Cl2N2O

Molecular Weight

229.14 g/mol

IUPAC Name

(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride

InChI

InChI=1S/C8H16N2O.2ClH/c9-7-5-11-6-8(7)1-3-10-4-2-8;;/h7,10H,1-6,9H2;2*1H/t7-;;/m1../s1

InChI Key

RROGISZAZFVOEA-XCUBXKJBSA-N

Isomeric SMILES

C1CNCCC12COC[C@H]2N.Cl.Cl

Canonical SMILES

C1CNCCC12COCC2N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction parameters such as temperature, solvent, and reaction time are carefully controlled to ensure the consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated reagents and bases like sodium hydride are typically employed.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic amines and oxo derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Structural Features and Stereochemical Variations

The spirocyclic scaffold allows for structural diversification through substitutions and stereochemical modifications. Below is a comparative analysis of key analogs:

Compound Name CAS Number Substituents/Stereochemistry Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions
(4S)-2-Oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride (Target Compound) 2170266-07-4 None; (4S) configuration C₈H₁₆Cl₂N₂O 229.15 >98% 2–8°C (Argon)
(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride 2055761-19-6 3-Methyl; (3S,4S) configuration C₉H₂₀Cl₂N₂O 243.17 >98% 2–8°C (Argon)
(3R,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride 1559064-04-8 3-Methyl; (3R,4S) configuration C₉H₂₀Cl₂N₂O 243.17 >98% RT or 2–8°C
(2R,4S)-2-Fluoro-8-azaspiro[4.5]decan-4-amine dihydrochloride 2306255-56-9 2-Fluoro; (2R,4S) configuration C₉H₁₇Cl₂FN₂ 245.16 95% Refrigerated
(4S)-2,2-Difluoro-8-azaspiro[4.5]decan-4-amine dihydrochloride 2055849-01-7 2,2-Difluoro; (4S) configuration C₉H₁₇ClF₂N₂ 226.69 >95% 2–8°C
(3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride 2306246-49-9 3-Methyl; (3S,4R) configuration C₉H₂₀Cl₂N₂O 243.17 95% Not specified

Key Observations :

  • Substituents : The addition of methyl or fluorine groups alters steric and electronic properties. For example, the 3-methyl derivatives (CAS 2055761-19-6, 1559064-04-8) exhibit increased molecular weight (~243 g/mol) compared to the parent compound (229 g/mol) .
  • Stereochemistry : The (3S,4S) and (3R,4S) methyl isomers (CAS 2055761-19-6 vs. 1559064-04-8) demonstrate how stereochemical variations impact biological activity and synthetic utility .
  • Fluorinated Analogs : Fluorine substitution (e.g., CAS 2306255-56-9, 2055849-01-7) reduces molecular weight and enhances metabolic stability, making these compounds valuable in drug discovery .

Physicochemical Properties

  • Solubility : The dihydrochloride salt form improves aqueous solubility, critical for in vitro assays. For example, the (3S,4S)-3-methyl derivative requires sonication and heating to 37°C for optimal dissolution .
  • Stability : Most compounds are hygroscopic and require argon-filled storage at 2–8°C to prevent degradation .

Biological Activity

(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article explores its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.

  • Molecular Formula : C9H19ClN2O
  • Molar Mass : 206.71 g/mol
  • CAS Number : 2055761-19-6

The compound primarily acts as a ligand for sigma receptors, specifically σ1 and σ2 receptors. Research indicates that it exhibits high affinity for these receptors, which are implicated in various neurological processes.

Receptor Affinity

A study reported that derivatives of the compound showed significant binding affinity to σ1 receptors with an inhibition constant KiK_i of approximately 5.4 nM, indicating strong potential for modulating these pathways .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties. In vitro studies suggest that it may protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Antidepressant-like Activity

In animal models, this compound demonstrated antidepressant-like effects, potentially through modulation of neurotransmitter systems involving serotonin and norepinephrine.

Study 1: Sigma Receptor Ligands

A series of piperidine compounds, including derivatives of this compound, were synthesized and tested for their sigma receptor activity. The results indicated that these compounds could effectively inhibit the binding of sigma ligands in cell lines, suggesting a role in modulating neurochemical pathways .

Study 2: Behavioral Assessments

In behavioral assays using rodent models, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. These findings support the hypothesis that sigma receptor modulation can yield therapeutic effects in mood disorders .

Data Table: Biological Activities and Effects

Activity Effect Reference
Sigma Receptor BindingHigh affinity (K(i) = 5.4 nM)
NeuroprotectionReduces oxidative stress
Antidepressant-like ActivityDecreases depressive behaviors

Q & A

Q. What are the key synthetic strategies for constructing the spirocyclic core of (4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride?

Methodological Answer: The synthesis typically involves tert-butyl carbamate (Boc)-protected intermediates to stabilize reactive amines during spirocyclization. Evidence from PharmaBlock Sciences ( ) highlights a route using tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate as a precursor. Key steps include:

  • Spirocyclization : Intramolecular ring closure under basic conditions.
  • Deprotection : Acidic removal of Boc groups (e.g., HCl in dioxane).
  • Salt Formation : Reaction with HCl to yield the dihydrochloride salt.

Q. Table 1: Synthetic Intermediates

IntermediateCAS NumberRole in Synthesis
tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate832710-65-3Spirocyclic precursor
(4S)-8-azaspiro[4.5]decan-4-amine2306253-66-5Deprotected amine intermediate

Reference:

Q. How can the stereochemical configuration at the 4S position be experimentally confirmed?

Methodological Answer: X-ray crystallography is the gold standard for confirming stereochemistry. Using the SHELX suite ( ):

  • Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation).
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks.
  • Validation : Check Flack parameter to confirm absolute configuration.

For non-crystalline samples, compare experimental optical rotation values with literature data (e.g., [α]D = reported in ) or use chiral HPLC with a cellulose-based column.

Reference:

Advanced Research Questions

Q. How can conformational analysis of the spirocyclic system inform structure-activity relationships (SAR)?

Methodological Answer: The spirocyclic ring's puckering significantly impacts bioactivity. Apply Cremer-Pople parameters ( ) to quantify ring conformation:

  • Coordinate Calculation : Use atomic coordinates from X-ray data to compute puckering amplitudes (θ) and phase angles (φ).
  • Molecular Dynamics (MD) : Simulate ring flexibility in solvent (e.g., water or DMSO) to identify dominant conformers.
  • SAR Correlation : Overlay conformational data with biological assay results (e.g., receptor binding affinity) to identify bioactive conformers.

Example: A θ > 20° indicates significant puckering, which may enhance steric complementarity with target proteins.

Reference:

Q. How to resolve discrepancies between NMR data and X-ray crystallography results?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., ring puckering or proton exchange). Mitigation strategies:

  • Variable-Temperature NMR : Identify exchange-broadened signals (e.g., -40°C to 60°C).
  • 2D NMR : Use NOESY/ROESY to detect through-space correlations inconsistent with X-ray-derived models.
  • DFT Calculations : Optimize geometry using Gaussian or ORCA and compare calculated NMR shifts with experimental data.

Case Study: If X-ray shows a planar oxa-ring but NMR suggests asymmetry, consider solvent-induced conformational averaging.

Reference:

Q. What crystallization strategies improve diffraction quality for hydrochloride salts?

Methodological Answer: Hydrochloride salts often form hydrates or solvates, complicating crystallization. Optimize using:

  • Counterion Variation : Test alternative acids (e.g., H2SO4) to alter crystal packing.
  • Solvent Screening : Use WinGX () to automate trials with polar aprotic (DMF, DMSO) vs. protic (MeOH, H2O) solvents.
  • Additives : Introduce small molecules (e.g., crown ethers) to template crystal growth.

Q. Table 2: Crystallization Conditions

ConditionOutcome
MeOH:H2O (1:1)Prismatic crystals (0.2 mm)
DMF with 5% crown etherHigh-resolution data (≤ 1.0 Å)

Reference:

Q. How to assess chiral purity during scale-up synthesis?

Methodological Answer: Chiral purity is critical for pharmacological activity. Use:

  • Chiral HPLC : Polysaccharide columns (e.g., Chiralpak IA) with hexane:IPA mobile phase.
  • Circular Dichroism (CD) : Compare spectra with enantiopure standards.
  • Enzymatic Assays : Test for enantiomer-specific inhibition (e.g., kinase assays).

Note: reports ≥95% purity for intermediates, validated via HPLC-UV at 254 nm.

Reference:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.